Fluorosulfuric acid, 1,3-benzodioxol-5-yl ester

Description

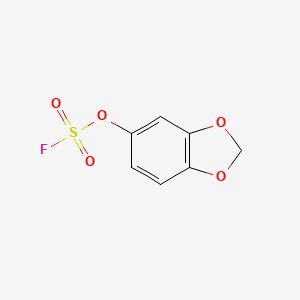

Fluorosulfuric acid, 1,3-benzodioxol-5-yl ester (C₇H₅FO₄S) is a fluorosulfate ester derivative of 1,3-benzodioxole. The compound features a fluorosulfate (-OSO₂F) group attached to the 5-position of the benzodioxole ring, a structure known for its electron-rich aromatic system. The fluorine atom enhances the electrophilicity of the sulfate group, making it more reactive than non-fluorinated analogs .

Properties

Molecular Formula |

C7H5FO5S |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

5-fluorosulfonyloxy-1,3-benzodioxole |

InChI |

InChI=1S/C7H5FO5S/c8-14(9,10)13-5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 |

InChI Key |

BJILIGMDXBWEJR-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OS(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Historical Context of Fluorosulfate Ester Synthesis

The synthesis of fluorosulfate esters has evolved significantly since early methods dependent on fluorosulfuric anhydride (FSO₂)₂O, which faced limitations in cost, atom economy, and byproduct management. Traditional approaches suffered from low selectivity due to rapid fluorine substitution by F⁻ anions generated in situ, complicating isolation of target esters. Modern methodologies, such as those disclosed in US8835669B2, address these challenges through two-phase solvent systems and optimized base selection, enabling high-yield production of fluorosulfate esters like 1,3-benzodioxol-5-yl fluorosulfate.

Synthetic Methodologies for 1,3-Benzodioxol-5-yl Fluorosulfate

Two-Phase Reaction System with Sulfuryl Fluoride

The most industrially viable method involves reacting 1,3-benzodioxol-5-ol (sesamol) with sulfuryl fluoride in the presence of a base and water, conducted in a two-phase solvent system. Key parameters include:

- Reactants :

- Solvents :

- Conditions :

The reaction proceeds via nucleophilic attack of the deprotonated sesamol oxygen on sulfuryl fluoride, followed by fluoride displacement (Figure 1). The two-phase system minimizes side reactions by rapidly extracting the product into the organic layer, while inorganic byproducts (e.g., HF, KF) remain in the aqueous phase.

Table 1: Comparative Performance of Fluorosulfate Ester Synthesis Methods

| Parameter | Conventional Method (FSO₂)₂O | Two-Phase SO₂F₂ Method |

|---|---|---|

| Atom Economy | 48% | 89% |

| Byproduct Formation | High (FSO₂⁻, F⁻) | Low (KF, HF) |

| Typical Yield | 60–75% | 90–96% |

| Scalability | Limited by reagent cost | Industrial feasible |

| Optical Purity Retention | Not applicable* | >99% (if applicable) |

*Sesamol lacks chiral centers, but method preserves stereochemistry in chiral substrates.

Reaction Optimization and Critical Parameters

Base Selection

Triethylamine alone achieves 96% conversion but requires stoichiometric excess (3.0M), whereas combining it with potassium carbonate (1.5 equiv) reduces base consumption while maintaining yield. The dual-base system buffers the aqueous phase, preventing acid-catalyzed ester hydrolysis.

Solvent Effects

Toluene outperforms polar solvents (e.g., ethyl acetate) due to:

- Lower miscibility with water, enhancing phase separation

- Reduced solubility of inorganic salts, simplifying purification

- Higher boiling point, facilitating solvent recovery

Temperature Control

Maintaining temperatures below 5°C suppresses:

Workup and Purification Strategies

Post-reaction processing involves:

- Phase separation : Isolate organic layer containing crude product

- Washing :

- Acidic wash (1M HCl) to remove residual bases

- Basic wash (NaHCO₃) to neutralize HF/KF

- Drying : Anhydrous MgSO₄ or Na₂SO₄

- Concentration : Rotary evaporation under reduced pressure

- Purification :

Analytical Characterization

Critical spectroscopic data for 1,3-benzodioxol-5-yl fluorosulfate:

Chemical Reactions Analysis

Types of Reactions

Fluorosulfuric acid, 1,3-benzodioxol-5-yl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group into other functional groups.

Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Fluorosulfuric acid, 1,3-benzodioxol-5-yl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Fluorosulfuric acid, 1,3-benzodioxol-5-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release fluorosulfuric acid, which can then participate in various chemical reactions. The compound’s unique structure allows it to interact with different pathways, making it a versatile reagent in chemical and biological studies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to three structurally related compounds (Table 1):

Table 1: Structural and Functional Group Comparison

Key Observations:

Physical and Chemical Properties

Table 2: Physical Property Comparison

Key Observations:

- Density and Boiling Point: The ethyl ester derivative (C₁₂H₁₄O₄) has a higher boiling point (311.5°C) and density (1.192 g/cm³) compared to the target compound, likely due to its larger molecular size and reduced polarity .

Research Findings and Implications

- Reactivity Trends: Fluorosulfates are more reactive than sulfonates but less stable under hydrolytic conditions. The benzodioxole ring may mitigate hydrolysis through steric hindrance .

- Synthetic Utility: The target compound’s fluorosulfate group offers a versatile handle for introducing fluorine into complex molecules, a strategy increasingly relevant in medicinal chemistry .

Biological Activity

Fluorosulfuric acid, 1,3-benzodioxol-5-yl ester is a compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and insecticidal applications. This article explores the biological activity of this compound, drawing from diverse research findings and data.

Chemical Background

Fluorosulfuric acid esters are synthesized through reactions involving alcohols and sulfuryl fluoride in the presence of bases and water. These esters are recognized as significant intermediates in the development of pharmaceuticals and agrochemicals . The 1,3-benzodioxole moiety is particularly noted for its biological properties, including insecticidal activity against vectors of diseases such as dengue and Zika virus.

Insecticidal Properties

Recent studies have identified the 1,3-benzodioxole group as a critical pharmacophore associated with insecticidal activity. For instance, research focusing on larvicidal effects against Aedes aegypti, a primary vector for several viral diseases, demonstrated that compounds containing this moiety exhibit significant toxicity towards larvae. Among these, 3,4-(methylenedioxy) cinnamic acid showed notable larvicidal activity with LC50 values of 28.9 μM and LC90 values of 162.7 μM after 24 hours of exposure . This highlights the importance of structural features in determining biological efficacy.

Toxicity Studies

In evaluating the safety profile of these compounds, it was found that even at high concentrations (up to 5200 μM), 3,4-(methylenedioxy) cinnamic acid did not exhibit cytotoxicity towards human peripheral blood mononuclear cells. Furthermore, in animal studies involving mice treated with doses up to 2000 mg/kg, only mild behavioral effects were noted without significant structural damage to vital organs such as the liver and kidneys .

Research Findings Summary

Case Study: Larvicidal Activity Against Aedes aegypti

A recent investigation synthesized various derivatives of the benzodioxole structure to assess their larvicidal properties against Aedes aegypti. The study highlighted that modifications to the aromatic ring significantly impacted biological activity. The presence of methylene dioxy groups was particularly beneficial for enhancing insecticidal potency while maintaining low toxicity to mammals .

Case Study: Safety Profile Assessment

In another study assessing the safety profile of benzodioxole derivatives, researchers administered high doses to laboratory mice and monitored for behavioral changes and organ health. Results indicated that while some behavioral alterations occurred at high doses, there were no observable toxic effects on major organs .

Q & A

Q. Q1. What spectroscopic and crystallographic methods are recommended for structural characterization of fluorosulfuric acid, 1,3-benzodioxol-5-yl ester?

Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXS/SHELXD for structure solution and SHELXL for refinement) to determine bond lengths, angles, and stereochemistry. Validate structural models using tools like PLATON to check for geometric anomalies .

- Mass spectrometry (MS) : Employ high-resolution LC-MS/MS to confirm molecular weight and fragmentation patterns, referencing protocols for sulfonate esters (e.g., sodium bis(2-ethylhexyl) sulfosuccinate analysis) .

- Thermodynamic data : Utilize NIST Chemistry WebBook resources to compare experimental enthalpy of sublimation (ΔsubH) or fusion (ΔfusH) with theoretical values .

Q. Q2. How can researchers safely handle fluorosulfuric acid esters during synthesis?

Answer:

- Safety protocols : Follow MSDS guidelines for fluorosulfonate esters, including immediate ventilation upon inhalation exposure and use of acid-resistant PPE (e.g., nitrile gloves, fume hoods). Stabilizers like potassium fluoride (KF) may be required to prevent decomposition .

- Reaction quenching : Neutralize residual acid using cold aqueous bicarbonate solutions, as described in pharmacopeial test solution preparations (e.g., Ferrous Sulfate, Acid, TS) .

Advanced Research Questions

Q. Q3. How can conflicting crystallographic data (e.g., disordered atoms or twinning) be resolved during structure refinement?

Answer:

- Disorder modeling : Use SHELXL’s PART and FRAG instructions to refine disordered moieties. For twinned data, apply twin law matrices (e.g., -h, -k, l) and validate with R-factor metrics .

- Cross-validation : Compare results with ORTEP-3 graphical models to visualize thermal ellipsoids and identify overfitting. Tools like Coot or Olex2 may supplement validation .

Q. Q4. What analytical strategies detect trace impurities or isomeric by-products in fluorosulfonate esters?

Answer:

- Chiral HPLC : Adapt methods from sulfosuccinate surfactant analysis (e.g., diastereoisomer separation using C18 columns and acetonitrile/water gradients) .

- PFAS-specific protocols : Leverage LC-MS/MS workflows for perfluorinated compounds, including precursor ion scanning for sulfonate-specific fragments (e.g., m/z 80 for SO3⁻) .

Q. Q5. How does the 1,3-benzodioxol-5-yl moiety influence the reactivity of fluorosulfuric acid esters in nucleophilic substitution reactions?

Answer:

- Electronic effects : The electron-donating benzodioxole group stabilizes the sulfonate leaving group, accelerating SN2 reactions. Compare kinetics with non-aromatic analogs (e.g., methyl fluorosulfonate) using stopped-flow spectrophotometry .

- Steric considerations : Molecular docking studies (e.g., AutoDock Vina) can model steric hindrance from the benzodioxole ring in enzyme inhibition assays, as seen in indole-carboxylic acid derivatives .

Q. Q6. What environmental persistence metrics apply to fluorosulfonate esters, and how are they assessed?

Answer:

- Degradation studies : Monitor hydrolysis rates under varying pH and temperature. Use ¹⁹F NMR to track fluoride release, a common degradation product of fluorosulfonates .

- Bioaccumulation potential : Apply logP calculations (e.g., EPI Suite) and compare with structurally related PFAS compounds like Cl-PFESA .

Q. Q7. How can computational methods predict the thermodynamic stability of fluorosulfuric acid esters?

Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compute Gibbs free energy (ΔG) of formation. Validate with experimental ΔfusH from NIST .

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess shelf-life stability .

Methodological Challenges and Contradictions

Q. Q8. How should researchers address discrepancies between theoretical and experimental enthalpy values for fluorosulfonate esters?

Answer:

Q. Q9. Why do certain fluorosulfonate esters exhibit anomalous mass spectral fragmentation patterns?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.